molecular formula C15H12N4O3 B3830766 N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide

Cat. No. B3830766
M. Wt: 296.28 g/mol
InChI Key: JMHGEUVOQANZLU-UIZJRPAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide, also known as NITD, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NITD belongs to the class of hydrazones and has been studied extensively for its pharmacological properties.

Scientific Research Applications

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and tuberculosis. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
In tuberculosis research, this compound has been shown to have potent antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This compound has been shown to inhibit the growth of M. tuberculosis by targeting the bacterial cell wall, which is essential for bacterial survival.

Mechanism of Action

The mechanism of action of N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and survival. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In tuberculosis bacteria, this compound has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, a component of the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage and cell cycle arrest, which can lead to apoptosis. In tuberculosis bacteria, this compound has been shown to disrupt the bacterial cell wall, leading to cell death.
In animal studies, this compound has been shown to have low toxicity and good oral bioavailability, which are desirable properties for a potential drug candidate. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. Another advantage is that it has been shown to have potent activity against cancer and tuberculosis, which makes it a promising drug candidate.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity. Another limitation is that it has not yet been tested in clinical trials, which makes it uncertain whether it will be effective and safe in humans.

Future Directions

There are several future directions for research on N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to optimize its activity and selectivity and identify potential drug combinations.
Another direction is to test its efficacy and safety in animal models and clinical trials. This will help to determine its potential as a drug candidate and identify any potential side effects.
Finally, future research could explore the potential of this compound for other therapeutic applications, such as antiviral or antibacterial agents. This will help to expand its potential uses and identify new drug targets.

properties

IUPAC Name

N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(13-7-10-16-11-8-13)18-17-9-1-2-12-3-5-14(6-4-12)19(21)22/h1-11H,(H,18,20)/b2-1+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGEUVOQANZLU-UIZJRPAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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